Cas no 1082847-72-0 (8-methyl-1-oxa-4,8-diazaspiro4.5decane)

8-methyl-1-oxa-4,8-diazaspiro4.5decane Chemical and Physical Properties
Names and Identifiers
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- 1-Oxa-4,8-diazaspiro[4.5]decane, 8-methyl-
- 8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane
- 8-methyl-1-oxa-4,8-diazaspiro4.5decane
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- Inchi: 1S/C8H16N2O/c1-10-5-2-8(3-6-10)9-4-7-11-8/h9H,2-7H2,1H3
- InChI Key: PZWNEOIDEJXORB-UHFFFAOYSA-N
- SMILES: O1C2(CCN(C)CC2)NCC1
Experimental Properties
- Density: 1.08±0.1 g/cm3(Predicted)
- Boiling Point: 239.1±40.0 °C(Predicted)
- pka: 9.45±0.20(Predicted)
8-methyl-1-oxa-4,8-diazaspiro4.5decane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1645483-0.5g |
8-methyl-1-oxa-4,8-diazaspiro[4.5]decane |
1082847-72-0 | 0.5g |
$1014.0 | 2023-06-04 | ||
Enamine | EN300-1645483-0.05g |
8-methyl-1-oxa-4,8-diazaspiro[4.5]decane |
1082847-72-0 | 0.05g |
$888.0 | 2023-06-04 | ||
Enamine | EN300-1645483-10.0g |
8-methyl-1-oxa-4,8-diazaspiro[4.5]decane |
1082847-72-0 | 10g |
$4545.0 | 2023-06-04 | ||
Enamine | EN300-1645483-250mg |
8-methyl-1-oxa-4,8-diazaspiro[4.5]decane |
1082847-72-0 | 250mg |
$579.0 | 2023-09-22 | ||
Enamine | EN300-1645483-2500mg |
8-methyl-1-oxa-4,8-diazaspiro[4.5]decane |
1082847-72-0 | 2500mg |
$1230.0 | 2023-09-22 | ||
Enamine | EN300-1645483-500mg |
8-methyl-1-oxa-4,8-diazaspiro[4.5]decane |
1082847-72-0 | 500mg |
$603.0 | 2023-09-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371072-100mg |
8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane |
1082847-72-0 | 95% | 100mg |
¥23436.00 | 2024-08-09 | |
Enamine | EN300-1645483-5.0g |
8-methyl-1-oxa-4,8-diazaspiro[4.5]decane |
1082847-72-0 | 5g |
$3065.0 | 2023-06-04 | ||
Enamine | EN300-1645483-2.5g |
8-methyl-1-oxa-4,8-diazaspiro[4.5]decane |
1082847-72-0 | 2.5g |
$2071.0 | 2023-06-04 | ||
Enamine | EN300-1645483-1000mg |
8-methyl-1-oxa-4,8-diazaspiro[4.5]decane |
1082847-72-0 | 1000mg |
$628.0 | 2023-09-22 |
8-methyl-1-oxa-4,8-diazaspiro4.5decane Related Literature
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1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
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Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
Additional information on 8-methyl-1-oxa-4,8-diazaspiro4.5decane
Comprehensive Overview of 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane (CAS No. 1082847-72-0)
8-methyl-1-oxa-4,8-diazaspiro[4.5]decane (CAS No. 1082847-72-0) is a spirocyclic compound with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a spiro junction between a piperidine and a morpholine ring, makes it a valuable scaffold for drug discovery. Researchers are increasingly interested in this compound due to its versatility in synthesizing bioactive molecules targeting neurological and metabolic disorders.
The compound's spirocyclic architecture enhances its stability and bioavailability, which are critical factors in modern drug design. Recent studies highlight its role as an intermediate in developing G protein-coupled receptor (GPCR) modulators, a hot topic in precision medicine. With the rise of AI-driven drug discovery, 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane has gained attention for its computational docking compatibility, aligning with trends in virtual screening and de novo molecular design.
In agrochemical applications, this compound's heterocyclic framework shows promise in designing eco-friendly pesticides. Its structural motifs are being explored for sustainable crop protection, addressing global concerns about food security and environmental impact. The 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane derivatives are also investigated for their potential to replace traditional chemicals with lower toxicity profiles.
From a synthetic chemistry perspective, the compound's CAS No. 1082847-72-0 is frequently searched in databases like Reaxys and SciFinder for retrosynthetic analysis pathways. Its chiral centers and ring strain properties pose intriguing challenges for asymmetric synthesis, a trending area in catalysis research. Laboratories worldwide are optimizing protocols to scale up production while adhering to green chemistry principles.
The pharmacological relevance of 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane extends to central nervous system (CNS) drug development. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for treating neurodegenerative diseases, a pressing issue given aging populations. Patent filings reveal its incorporation into small-molecule therapies for Alzheimer's and Parkinson's, reflecting industry demand for novel neuroprotective agents.
Analytical characterization of this compound involves advanced techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS), topics frequently queried in scientific forums. Researchers emphasize the importance of purity validation due to its application in high-throughput screening (HTS) platforms. The compound's logP and pKa values are also widely discussed in ADMET prediction studies.
In material science, derivatives of CAS No. 1082847-72-0 exhibit ligand properties for metal-organic frameworks (MOFs), aligning with renewable energy research. Its nitrogen-oxygen donor atoms facilitate coordination chemistry applications, particularly in carbon capture technologies—a trending solution for climate change mitigation.
Regulatory databases classify 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane as a non-hazardous research chemical under standard conditions. However, proper laboratory safety protocols remain essential, as emphasized in recent OSHA guidelines updates. The compound's SDS (Safety Data Sheet) is among the top-downloaded documents for academic and industrial users.
Future directions include exploring its polypharmacology potential and structure-activity relationships (SAR) through machine learning models. As synthetic methodologies evolve, CAS No. 1082847-72-0 continues to inspire innovation across disciplines, from medicinal chemistry to nanotechnology.
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